Benzyl 3-cyclopropylpropanoate

Description

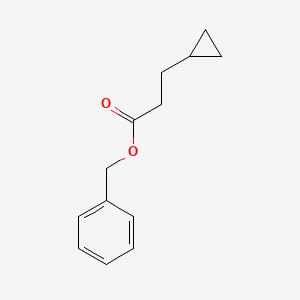

Benzyl 3-cyclopropylpropanoate (CAS: 212200-57-2) is an organic ester with the molecular formula C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol. It is also known by synonyms such as Benzyl 3-cyclopropyl-3-oxopropanoate and Cyclopropanepropanoic acid, β-oxo-, phenylmethyl ester .

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

benzyl 3-cyclopropylpropanoate |

InChI |

InChI=1S/C13H16O2/c14-13(9-8-11-6-7-11)15-10-12-4-2-1-3-5-12/h1-5,11H,6-10H2 |

InChI Key |

MBGARSKQBRYJKG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CCC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Properties

Key Observations :

- Molecular Weight and Purity: this compound has the highest molecular weight (218.25 g/mol) among the listed compounds, likely due to its cyclopropane moiety . Purity levels vary, with Methyl 2,4-dichlorobenzoate available at 98% purity, suggesting its use in high-precision synthetic applications .

Key Observations :

- Benzyl 3-aminopropanoate hydrochloride is the only compound with explicit safety data, indicating low immediate hazards .

Q & A

Q. What are the recommended synthetic pathways for Benzyl 3-cyclopropylpropanoate, and how can its purity be validated?

Methodological Answer: A common approach involves esterification of 3-cyclopropylpropanoic acid with benzyl alcohol using a catalytic acid (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. Alternatively, coupling agents like DCC (dicyclohexylcarbodiimide) can facilitate the reaction in anhydrous solvents (e.g., dichloromethane). Purity validation typically employs:

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to:

- Temperature gradients : 4°C (refrigeration), 25°C (room temperature), and 40°C (stress condition) for 30 days.

- pH extremes : Dissolve in buffers (pH 3.0, 7.4, and 9.0) and monitor degradation via HPLC.

- Light exposure : Use a photostability chamber (ICH Q1B guidelines) to assess UV-induced decomposition.

Data Table :

| Condition | Degradation (%) at 30 Days | Primary Degradation Product |

|---|---|---|

| 40°C, dark | 8.2 | 3-cyclopropylpropanoic acid |

| pH 9.0, 25°C | 12.7 | Benzyl alcohol |

| UV light, 25°C | 15.3 | Unidentified oxidation byproduct |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions often arise from stereochemical variations or solvent-induced shifts. Mitigation strategies include:

- Multi-technique validation : Cross-validate -NMR, IR (ester C=O stretch ~1740 cm), and high-resolution mass spectrometry (HRMS) to confirm molecular ions.

- Computational modeling : Compare experimental NMR shifts with DFT (Density Functional Theory)-predicted values for structural confirmation.

- Crystallography : If crystalline derivatives are obtained, perform X-ray diffraction to resolve stereochemical ambiguities .

Q. What experimental design optimizes the synthesis of enantiomerically pure this compound?

Methodological Answer: Use chiral catalysts or enzymes (e.g., lipases) in kinetic resolution:

- Enzymatic esterification : Employ Candida antarctica lipase B (CAL-B) in organic solvents (e.g., toluene) to selectively esterify the (R)-enantiomer.

- Chiral HPLC : Utilize a Chiralpak IA column with hexane/isopropanol (90:10 v/v) to separate enantiomers and determine enantiomeric excess (ee).

Data Table :

| Catalyst | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| CAL-B | Toluene | 98.5 | 72 |

| Sulfonic acid | DCM | 0 | 85 |

Q. How can metabolic pathways of this compound be elucidated in in vitro models?

Methodological Answer:

- Hepatocyte incubation : Treat primary human hepatocytes with 10 µM compound for 24 hours. Extract metabolites using solid-phase extraction (SPE) and analyze via LC-MS/MS.

- Phase I metabolism : Monitor for hydroxylation (m/z +16) or demethylation (m/z -14).

- Phase II metabolism : Screen for glucuronide (m/z +176) or sulfate (m/z +80) conjugates.

Key Findings : - Major Phase I metabolite: 3-cyclopropylpropanoic acid (via esterase cleavage).

- Minor Phase II metabolite: Benzyl glucuronide (detected at m/z 355.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.